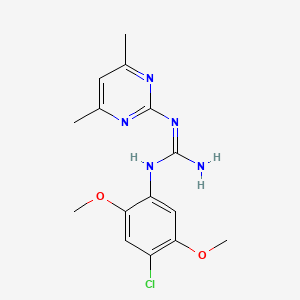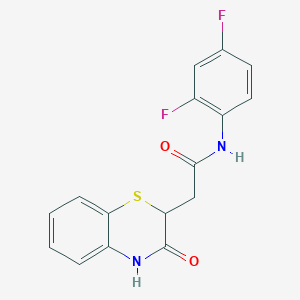![molecular formula C16H19N3O B5436546 N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, also known as DMP 323, is a chemical compound that has been extensively studied for its potential applications in the field of science. This compound is a type of urea derivative that has been synthesized using specific methods. In
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 involves its ability to bind to specific enzymes and inhibit their activity. This inhibition occurs through the formation of a reversible complex between this compound 323 and the enzyme active site. The binding of this compound 323 to the enzyme prevents the substrate from binding, thereby inhibiting the enzyme activity. Additionally, this compound 323 has been found to disrupt the cell membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound 323 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to a decrease in their catalytic activity. Additionally, this compound 323 has been found to disrupt the cell membrane of certain microorganisms, leading to their death. In cancer cells, this compound 323 has been found to inhibit cell growth and induce apoptosis.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, making it useful for studying enzyme kinetics and protein function. Additionally, it has antimicrobial properties, making it useful for studying bacterial and fungal infections. However, this compound 323 has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-target organisms are not well understood. Additionally, its solubility can be limited, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323. One potential area of research is the development of more potent and selective inhibitors of specific enzymes. Additionally, the use of this compound 323 in cancer research could be further explored, with a focus on its potential use in combination with other cancer treatments. The antimicrobial properties of this compound 323 could also be further studied, with a focus on its potential use in the treatment of infectious diseases. Finally, the potential toxic effects of this compound 323 on non-target organisms could be further investigated, with a focus on developing safer alternatives.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(4-pyridinyl)ethylamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques. The yield of this compound 323 can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 has been extensively studied for its potential applications in the field of science. It has been found to exhibit various properties that make it useful for scientific research. This compound 323 can act as a potent inhibitor of certain enzymes, making it useful for studying enzyme kinetics and protein function. It has also been found to have antimicrobial properties, making it useful for studying bacterial and fungal infections. Additionally, this compound 323 has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-15(12(2)10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDJZBQXDODOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)

![methyl 3-{2-[1-(5-chloro-2-thienyl)ethylidene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5436486.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5436507.png)
![1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5436511.png)
![1-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5436514.png)
![1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5436523.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5436550.png)
![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)

![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)